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Compound of Interest

Compound Name: 2-Chloro-4-fluorophenetole

Cat. No.: B061335

Technical Guide: 2-Chloro-4-fluorophenetole

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluorophenetole, a
halogenated aromatic ether with significant potential as a building block in medicinal chemistry
and organic synthesis. This document details its chemical identity, physicochemical properties,
a standard synthesis protocol, and its established role as a key intermediate in the
development of pharmacologically active molecules.

Chemical Identity and Properties

2-Chloro-4-fluorophenetole, systematically known as 2-Chloro-1-ethoxy-4-fluorobenzene, is a
derivative of phenetole (ethyl phenyl ether) featuring chlorine and fluorine substituents on the
benzene ring.

CAS Number: 181305-71-5
IUPAC Name: 2-Chloro-1-ethoxy-4-fluorobenzene

The strategic placement of the chloro and fluoro groups on the aromatic ring imparts unique
electronic properties and metabolic stability to molecules derived from this intermediate,
making it a valuable component in drug design.[1][2]
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Physicochemical Properties

A summary of the key physicochemical properties of 2-Chloro-4-fluorophenetole is presented
in the table below. These properties are crucial for its handling, reaction optimization, and for
predicting its behavior in various solvent systems.

Property Value

Molecular Formula CsHsCIFO

Molecular Weight 174.60 g/mol

Physical State Liquid

Boiling Point Not explicitly available

Melting Point Not explicitly available

Density Not explicitly available

Solubility Soluble in common organic solvents

Note: Experimentally determined values for boiling point, melting point, and density are not
readily available in the public domain. These would typically be determined empirically.

Synthesis of 2-Chloro-4-fluorophenetole

The synthesis of 2-Chloro-4-fluorophenetole is most commonly achieved through the
Williamson ether synthesis, a robust and widely used method for preparing ethers.[3][4][5][6][7]
This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific
case, the synthesis proceeds by the O-ethylation of 2-chloro-4-fluorophenol.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of 2-Chloro-4-fluorophenetole from its precursor, 2-
chloro-4-fluorophenol.

Materials:

¢ 2-chloro-4-fluorophenol
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o Ethyl iodide (or other suitable ethylating agent)

¢ A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K2CO3))

e Anhydrous polar aprotic solvent (e.g., N,N-dimethylformamide (DMF), acetone)
Procedure:

» Deprotonation of the Phenol: In a round-bottom flask under an inert atmosphere (e.qg.,
nitrogen or argon), dissolve 2-chloro-4-fluorophenol in the chosen anhydrous solvent. Add
the base portion-wise at room temperature with stirring. The reaction mixture is typically
stirred for 30-60 minutes to ensure complete formation of the corresponding phenoxide.

» Addition of the Ethylating Agent: To the solution of the phenoxide, add ethyl iodide dropwise
at room temperature.

o Reaction: The reaction mixture is then heated to a suitable temperature (typically between
50-80 °C, depending on the solvent and base used) and stirred for several hours until the
reaction is complete (monitored by Thin Layer Chromatography).

o Work-up: After cooling to room temperature, the reaction mixture is quenched with water and
extracted with an organic solvent (e.g., diethyl ether, ethyl acetate). The combined organic
layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is
removed under reduced pressure.

 Purification: The crude product is purified by column chromatography on silica gel to afford
pure 2-Chloro-4-fluorophenetole.

Logical Workflow for Williamson Ether Synthesis:
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Caption: Williamson ether synthesis workflow for 2-Chloro-4-fluorophenetole.

Spectroscopic Data

While a complete, experimentally verified dataset for 2-Chloro-4-fluorophenetole is not

readily available in peer-reviewed literature, the expected spectroscopic characteristics can be

inferred from data on analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

IH NMR: The proton NMR spectrum is expected to show characteristic signals for the
aromatic protons, with coupling patterns influenced by the chloro and fluoro substituents. The
ethoxy group will exhibit a triplet for the methyl protons and a quartet for the methylene
protons.

13C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons,
with their chemical shifts and C-F coupling constants being indicative of the substitution
pattern. The two carbons of the ethoxy group will also be present.

Mass Spectrometry (MS)
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The mass spectrum of 2-Chloro-4-fluorophenetole will show a molecular ion peak (M*) at m/z
174. The isotopic pattern of the molecular ion will be characteristic of a monochlorinated
compound, with an M+2 peak approximately one-third the intensity of the M* peak due to the
presence of the 37Cl isotope.[8] Common fragmentation pathways would likely involve the loss
of the ethyl group or the ethoxy group.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the C-O-C stretching of the
ether linkage, C-ClI stretching, C-F stretching, and various aromatic C-H and C=C vibrations.

Applications in Drug Development and Organic
Synthesis

Halogenated organic compounds, particularly those containing fluorine, are of significant
interest in medicinal chemistry. The introduction of fluorine can enhance metabolic stability,
binding affinity, and lipophilicity of drug candidates.[1] 2-Chloro-4-fluorophenetole serves as a
valuable intermediate in the synthesis of more complex molecules where these properties are
desired.

While specific signaling pathways directly modulated by 2-Chloro-4-fluorophenetole are not
documented, its derivatives are likely to be investigated as potential modulators of various
biological targets, leveraging the physicochemical advantages conferred by the halogen
substituents.[2][9] Its utility lies in providing a scaffold that can be further functionalized to
create libraries of compounds for screening in drug discovery programs.

Synthesis Pathway for a Hypothetical Drug Intermediate:

g Y Functional Group - - Coupling Reaction
2-Chloro-4-fluorophenetole —> Modified Intermediate (e.9., Suzuki, Buchwald-Hartwig) Complex Drug Scaffold
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Caption: Generalized synthetic route utilizing 2-Chloro-4-fluorophenetole.
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Conclusion

2-Chloro-4-fluorophenetole is a key chemical intermediate with significant potential for
application in the fields of medicinal chemistry and organic synthesis. Its straightforward
synthesis via the Williamson ether reaction and the desirable properties imparted by its
halogen substituents make it an attractive starting material for the development of novel
compounds. Further research into the biological activities of its derivatives is warranted to fully
explore its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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